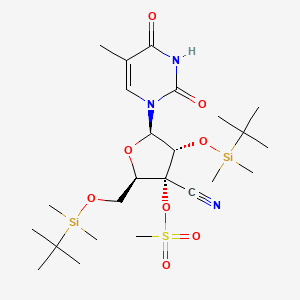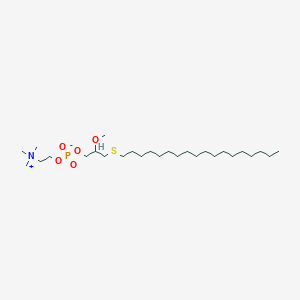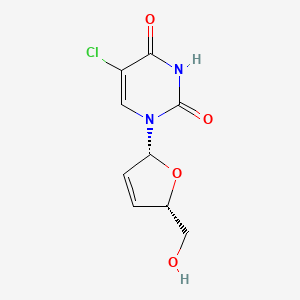
5-Chloro-2',3'-didehydro-2',3'-dideoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but has been chemically modified to include a chlorine atom at the 5-position and a double bond between the 2’ and 3’ carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine typically involves multiple steps, starting from uridine. The process includes selective chlorination at the 5-position, followed by the introduction of a double bond between the 2’ and 3’ carbon atoms. The reaction conditions often require the use of strong chlorinating agents and specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of 5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bond between the 2’ and 3’ carbon atoms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 5-chloro-2’,3’-didehydro-2’,3’-dideoxyuridine derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential antiviral properties, particularly against HIV, making it a candidate for drug development.
Industry: The compound is used in the development of diagnostic tools and assays.
Wirkmechanismus
The mechanism of action of 5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. The presence of the chlorine atom and the double bond disrupts the normal function of the viral DNA, inhibiting its replication and reducing the viral load. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Didehydro-2’,3’-dideoxyuridine: Lacks the chlorine atom at the 5-position.
5-Fluoro-2’,3’-didehydro-2’,3’-dideoxyuridine: Contains a fluorine atom instead of chlorine.
3’-Azido-2’,3’-dideoxyuridine: Contains an azido group at the 3’ position.
Uniqueness
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine is unique due to the presence of the chlorine atom at the 5-position, which enhances its antiviral activity compared to its analogs. The double bond between the 2’ and 3’ carbon atoms also contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
120815-05-6 |
|---|---|
Molekularformel |
C9H9ClN2O4 |
Molekulargewicht |
244.63 g/mol |
IUPAC-Name |
5-chloro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1 |
InChI-Schlüssel |
JYNQRQBBMYJMLF-CAHLUQPWSA-N |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Cl |
Kanonische SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


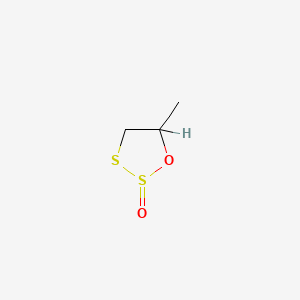
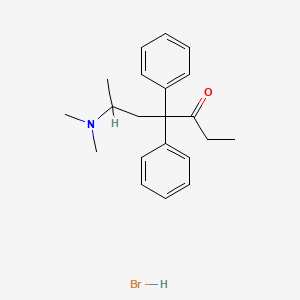
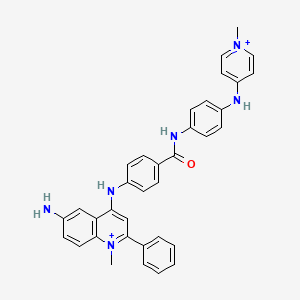
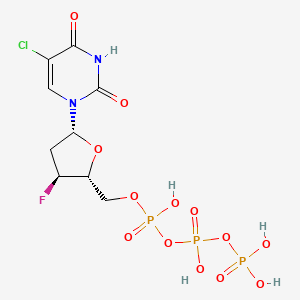
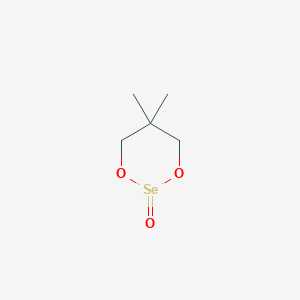
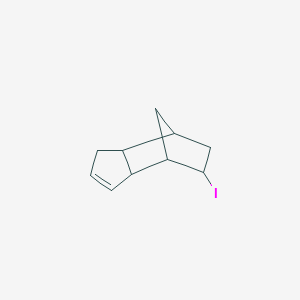
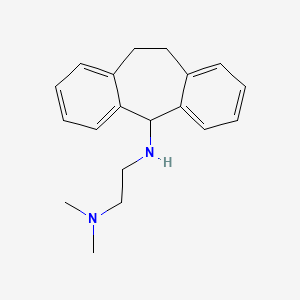

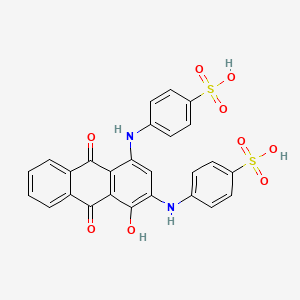
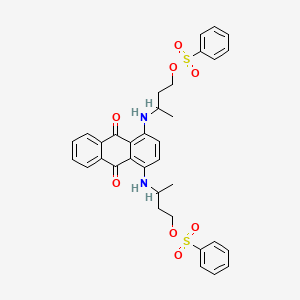
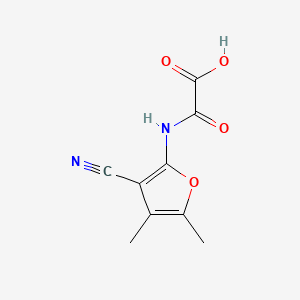
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
